
6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Descripción general
Descripción
. Es un derivado bromado de la quinazolinona, una clase de compuestos conocidos por sus diversas actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CHEMBRDG-BB 7118966 generalmente implica la bromación de 3,4-dihidro-3-metil-2(1H)-quinazolinona. Las condiciones de reacción a menudo incluyen el uso de bromo o un agente bromante en un solvente apropiado bajo temperatura controlada .
Métodos de producción industrial
Los métodos de producción industrial para CHEMBRDG-BB 7118966 no están ampliamente documentados. el enfoque general implicaría ampliar el proceso de síntesis de laboratorio, asegurando que las condiciones de reacción estén optimizadas para mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
CHEMBRDG-BB 7118966 puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales.
Reacciones de oxidación y reducción: El núcleo de quinazolinona puede participar en reacciones redox en condiciones adecuadas.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Reacciones de oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reacciones de reducción: Agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales que reemplazan el átomo de bromo.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Recent studies have highlighted the potential of 6-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one and its derivatives as antiproliferative agents against various cancer cell lines. For instance, a series of quinazoline-pyrimidine hybrid derivatives were synthesized, demonstrating significant cytotoxic effects against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. The compound exhibited an IC50 value of 5.9 µM against A549 cells, indicating strong antiproliferative activity .
Table 1: Antiproliferative Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
6n | A549 | 5.9 |
6n | SW-480 | 2.3 |
6n | MCF-7 | 5.65 |
The mechanism of action involves inducing apoptosis and causing cell cycle arrest in the S phase, as demonstrated through flow cytometric analysis .
Antiviral Properties
The antiviral activity of compounds related to this compound has also been investigated. Isoxazolidine conjugates of N3-substituted quinazolinones have shown efficacy against several viruses, including herpes simplex viruses and vaccinia virus. For example, one derivative exhibited an effective concentration (EC50) of 12 µg/mL against herpes simplex virus types 1 and 2 .
Table 2: Antiviral Activity of Quinazolinone Derivatives
Compound | Virus Type | EC50 (µg/mL) |
---|---|---|
Isoxazolidine A | HSV-1 & HSV-2 | 12 |
Isoxazolidine B | Vaccinia Virus | 1.92 |
These findings suggest that the incorporation of bromine at the C6 position enhances the antiviral potency of these compounds .
Antimicrobial and Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound has demonstrated notable antimicrobial and anti-inflammatory activities. A study synthesized several derivatives that were screened for their antibacterial and antifungal properties. Compounds exhibited significant inhibitory effects against various bacterial strains, showcasing their potential as new antimicrobial agents .
Table 3: Antimicrobial Activity of Synthesized Derivatives
Compound | Activity Type | Result |
---|---|---|
Compound A | Antibacterial | Effective against E. coli |
Compound B | Antifungal | Effective against C. albicans |
Additionally, these derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Mecanismo De Acción
El mecanismo de acción de CHEMBRDG-BB 7118966 implica su interacción con la proteína 4 que contiene bromodominio. Esta proteína juega un papel crucial en la lectura de marcas epigenéticas y la regulación de la expresión génica. Al inhibir esta proteína, CHEMBRDG-BB 7118966 puede modular la expresión génica y potencialmente afectar varios procesos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 6-Bromo-3-metil-3,4-dihidro-2(1H)-quinazolinona
- 6-Bromo-3-metil-1,2,3,4-tetrahidroquinazolin-2-ona
Singularidad
CHEMBRDG-BB 7118966 es único debido a su patrón de bromación específico y sus efectos inhibitorios sobre la proteína 4 que contiene bromodominio. Esto lo convierte en un compuesto valioso para estudiar la regulación epigenética y desarrollar posibles agentes terapéuticos .
Actividad Biológica
6-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a brominated derivative of quinazolinone, a class of compounds noted for their diverse biological activities. This article explores its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is synthesized through bromination of 3,4-dihydro-3-methyl-2(1H)-quinazolinone. The reaction typically employs bromine or a brominating agent in suitable solvents under controlled conditions. The unique bromination pattern contributes to its biological properties, particularly its ability to inhibit specific proteins involved in epigenetic regulation.
Cytotoxicity and Antiproliferative Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has demonstrated significant antiproliferative activity:
- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer).
- IC50 Values :
- A549:
- SW-480:
- MCF-7:
These values indicate that this compound exhibits potent cytotoxic effects, particularly against lung cancer cells compared to standard chemotherapeutics like Cisplatin .
Table 1: Cytotoxicity Data of this compound
Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |
---|---|---|
A549 | 5.9 | 15.37 |
SW-480 | 2.3 | 16.1 |
MCF-7 | 5.65 | 3.2 |
The mechanism by which this compound induces cytotoxicity involves several pathways:
- Apoptosis Induction : Flow cytometry studies revealed that treatment with the compound leads to increased early and late apoptotic cells in a dose-dependent manner.
- Cell Cycle Arrest : The compound causes significant arrest in the S-phase of the cell cycle, indicating its potential to disrupt DNA synthesis and repair mechanisms .
Additional Biological Activities
Beyond its antiproliferative effects, research has indicated that derivatives of quinazolinones, including this compound, may possess other therapeutic potentials:
- Anti-inflammatory Properties : Quinazolinones have shown promise as anti-inflammatory agents due to their ability to modulate inflammatory pathways.
- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties against various bacterial strains, although specific data for this compound is limited .
Case Studies and Research Findings
Several studies have highlighted the promising nature of quinazolinone derivatives in drug development:
- Quorum Sensing Inhibition : Research on related quinazolinone analogues demonstrated their ability to inhibit quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in treating biofilm-associated infections .
- Bromodomain Inhibition : The compound acts as an inhibitor of bromodomain-containing protein 4 (BRD4), which is implicated in various cancers and inflammatory diseases, making it a candidate for further therapeutic exploration.
Propiedades
IUPAC Name |
6-bromo-3-methyl-1,4-dihydroquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-12-5-6-4-7(10)2-3-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPAKYJRNKYQBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Br)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387866 | |
Record name | 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328956-24-7 | |
Record name | 6-BROMO-3-METHYL-3,4-DIHYDRO-2(1H)-QUINAZOLINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-3-methyl-1,2,3,4-tetrahydroquinazolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.